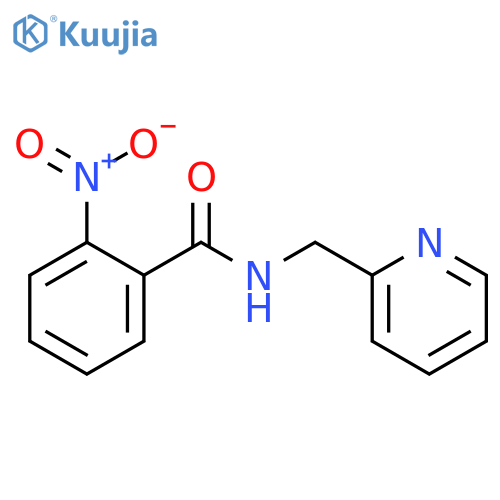Cas no 104202-21-3 (2-Nitro-N-(pyridin-2-ylmethyl)benzamide)

104202-21-3 structure
商品名:2-Nitro-N-(pyridin-2-ylmethyl)benzamide
CAS番号:104202-21-3
MF:C13H11N3O3
メガワット:257.244742631912
MDL:MFCD00978188
CID:3067005
PubChem ID:770782
2-Nitro-N-(pyridin-2-ylmethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-Nitro-N-(pyridin-2-ylmethyl)benzamide
- MFCD00978188
- AG-690/11634093
- AKOS000671512
- 2-nitro-N-(2-pyridinylmethyl)benzamide
- SR-01000406885-1
- ALBB-024356
- Oprea1_135144
- 2-nitro-N-[(pyridin-2-yl)methyl]benzamide
- CS-0316715
- STK092178
- CBMicro_018856
- Oprea1_372830
- CCG-6957
- H34519
- 104202-21-3
- LS-07931
- BIM-0018716.P001
- SR-01000406885
- Benzamide, 2-nitro-N-(2-pyridinylmethyl)-
-
- MDL: MFCD00978188
- インチ: InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17)
- InChIKey: RABNSWVIYXUULG-UHFFFAOYSA-N
- ほほえんだ: c1ccc(c(c1)C(=O)NCc2ccccn2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.08004122Da
- どういたいしつりょう: 257.08004122Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 87.8Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 483.2±35.0 °C at 760 mmHg
- フラッシュポイント: 246.0±25.9 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-Nitro-N-(pyridin-2-ylmethyl)benzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Nitro-N-(pyridin-2-ylmethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB414732-1 g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 1g |
€197.30 | 2023-04-24 | ||
| Ambeed | A613266-1g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 97% | 1g |
$133.0 | 2024-04-26 | |
| TRC | N130385-500mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N130385-1000mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 1g |
$ 390.00 | 2022-06-03 | ||
| abcr | AB414732-1g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |
104202-21-3 | 1g |
€197.00 | 2025-02-17 | ||
| Ambeed | A613266-5g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 97% | 5g |
$352.0 | 2024-04-26 | |
| abcr | AB414732-500 mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 500MG |
€165.80 | 2023-02-03 | ||
| TRC | N130385-2000mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 2g |
$ 615.00 | 2022-06-03 | ||
| abcr | AB414732-500mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |
104202-21-3 | 500mg |
€173.00 | 2025-02-17 | ||
| A2B Chem LLC | AJ08443-1g |
2-Nitro-n-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | >95% | 1g |
$405.00 | 2024-04-20 |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
104202-21-3 (2-Nitro-N-(pyridin-2-ylmethyl)benzamide) 関連製品
- 55290-64-7(Dimethipin)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 57707-64-9(2-azidoacetonitrile)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104202-21-3)2-Nitro-N-(pyridin-2-ylmethyl)benzamide

清らかである:99%
はかる:5g
価格 ($):317.0